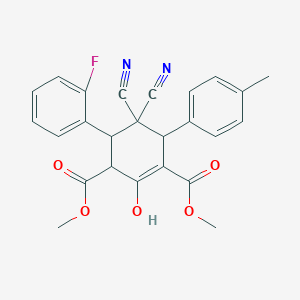
Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H21FN2O5 and its molecular weight is 448.45. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photosensitized Reactions
Compounds similar to the specified chemical have been studied for their behavior under photosensitized reactions. For example, dimethyl-1-cyclohexenylcarbinol shows varied reactions under UV irradiation with different photosensitizers, indicating potential applications in photochemistry and synthesis processes (Marshall & Greene, 1969).
Crystal Structure Analysis
Certain cyclohexanone derivatives exhibit specific crystal structures, which are significant in the study of molecular geometry and intermolecular interactions. This can be crucial for understanding the physical and chemical properties of these compounds (Begum et al., 2012).
Catalysis and Synthesis
Derivatives of cyclohexenyl groups have been used in the synthesis of stable spirocyclic carbene, which serves as an efficient ligand for transition metal-based catalysts. This has applications in catalytic reactions, such as gold(I)-catalyzed hydroamination (Zeng et al., 2009).
Multicomponent Chemical Reactions
Some cyclohexanone derivatives are synthesized through multicomponent reactions, indicating their utility in complex chemical synthesis processes. These reactions often lead to high yields and can be used to create a variety of chemical structures (Barakat et al., 2016).
Antimicrobial Activity
Certain cyclohexenone derivatives have shown promising antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Asymmetric Synthesis
Cyclohexadienyliron complexes, derived from cyclohexadienones, have been used in asymmetric synthesis, providing access to synthetic equivalents of various organic compounds. This is significant in the field of organic chemistry and drug development (Howard et al., 1988).
Optical Properties
Some dicyanomethylene derivatives exhibit interesting optical properties like second-order susceptibility and hyperpolarizability. This opens avenues for their use in photonic and optoelectronic applications (Kolev et al., 2007).
Propiedades
IUPAC Name |
dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5/c1-14-8-10-15(11-9-14)20-18(23(30)32-2)22(29)19(24(31)33-3)21(25(20,12-27)13-28)16-6-4-5-7-17(16)26/h4-11,19-21,29H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUZSVOEVZJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=CC=C3F)C(=O)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)
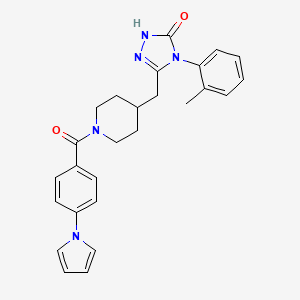
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

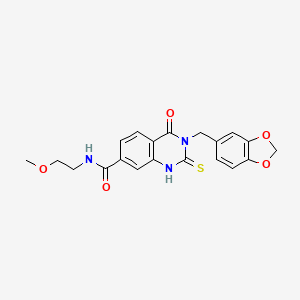
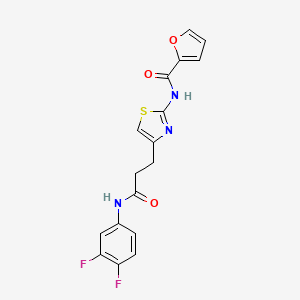
![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)

![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)
![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)
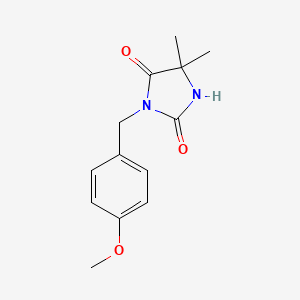
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2873163.png)